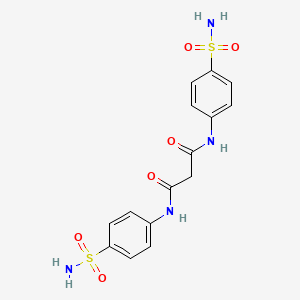

N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide

Vue d'ensemble

Description

N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide, also known as BSMP, is a synthetic compound that has been extensively studied due to its potential applications in various scientific fields. BSMP is a derivative of malonamide, a compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Applications De Recherche Scientifique

- BSMP contains sulfonamide groups, which can coordinate with metal ions. Researchers have explored its potential as a ligand for metal ion complexation and extraction. It could be useful in environmental remediation, mining, and analytical chemistry .

- The unique structure of BSMP suggests potential applications in cancer research. Its sulfonamide moieties may interact with tumor-associated carbonic anhydrase enzymes. Researchers have investigated its use as a diagnostic imaging agent or as part of targeted therapies for cancer cells .

- Supramolecular chemistry involves the study of non-covalent interactions between molecules. BSMP’s sulfonamide groups can participate in hydrogen bonding and other supramolecular interactions. Researchers explore its role in designing functional materials, such as molecular receptors or sensors .

- BSMP’s sulfonamide groups can serve as crosslinking sites in polymer networks. Scientists have used it to create hydrogels with tunable properties, such as swelling behavior, mechanical strength, and drug release kinetics. These hydrogels find applications in drug delivery and tissue engineering .

- Some studies have investigated the antibacterial properties of BSMP derivatives. By modifying its structure, researchers aim to develop novel antibacterial agents effective against drug-resistant bacteria. The sulfonamide functionality may play a role in disrupting bacterial cell membranes or enzymes .

- BSMP’s ability to coordinate with metal ions makes it suitable for constructing coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and separation processes. Researchers explore BSMP-based frameworks for specific gas adsorption or selective sorption of pollutants .

Metal Ion Complexation and Extraction

Cancer Therapy and Imaging

Supramolecular Chemistry

Polymer Science and Hydrogels

Antibacterial Agents

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Propriétés

IUPAC Name |

N,N'-bis(4-sulfamoylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O6S2/c16-26(22,23)12-5-1-10(2-6-12)18-14(20)9-15(21)19-11-3-7-13(8-4-11)27(17,24)25/h1-8H,9H2,(H,18,20)(H,19,21)(H2,16,22,23)(H2,17,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQJTBSUHBZPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326953 | |

| Record name | N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |

CAS RN |

4354-82-9 | |

| Record name | N,N'-Bis-(4-sulfamoyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

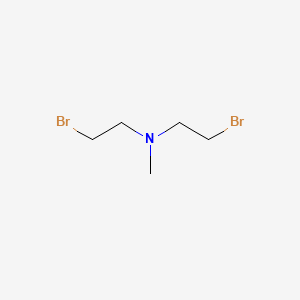

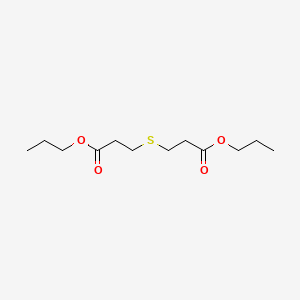

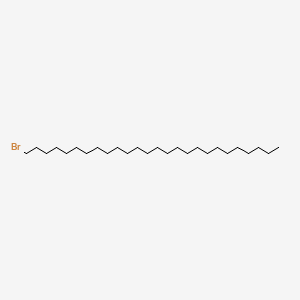

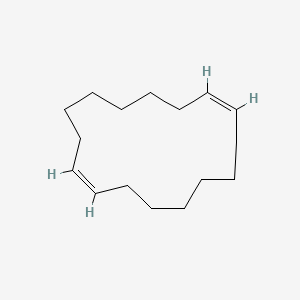

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

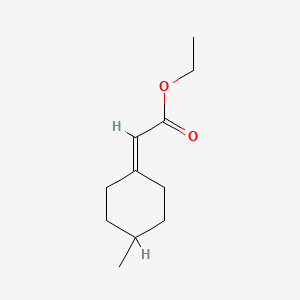

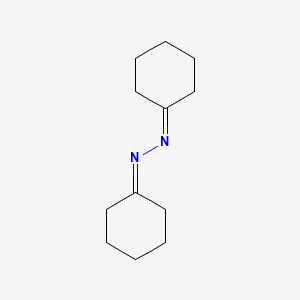

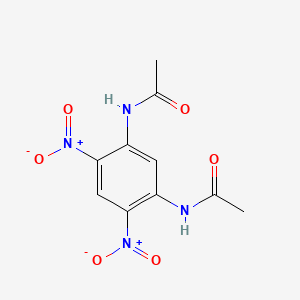

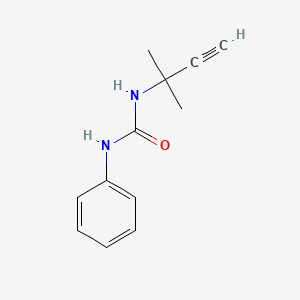

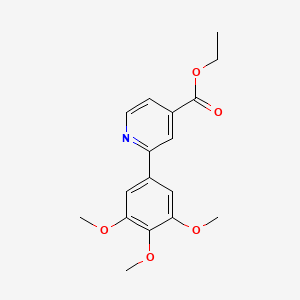

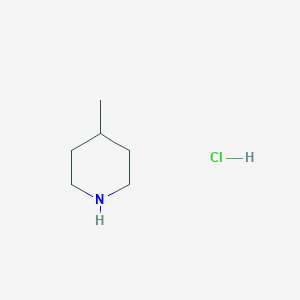

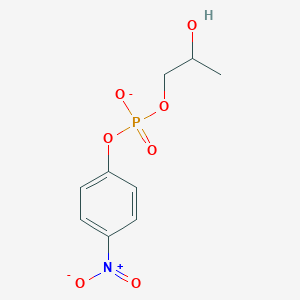

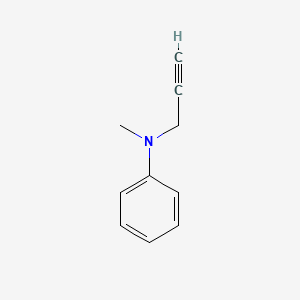

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.